molecular formula C23H22N4O4S B308009 2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate

2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate

Cat. No. B308009
M. Wt: 450.5 g/mol
InChI Key: SOYUOSPOLVZNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate is a novel compound with potential applications in scientific research. The synthesis of this compound has been achieved through a multi-step process, and its mechanism of action and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of 2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and inflammatory diseases.
Biochemical and Physiological Effects:
In addition to its activity against cancer cell lines and anti-inflammatory effects, 2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and migration of endothelial cells, which play a role in tumor angiogenesis (the formation of new blood vessels to support tumor growth).

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate in lab experiments is its potency against cancer cell lines. This compound has been shown to have activity against several different types of cancer cells, making it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate. One area of interest is the development of analogs of this compound with improved solubility and potency. Another potential direction is the study of this compound in combination with other anti-cancer agents, to determine whether it can enhance the effectiveness of existing treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate involves several steps. The starting material is 2-aminophenol, which is reacted with 2-bromo-4-chloro-6-methylpyrimidine to form 2-(2-bromo-4-chloro-6-methylpyrimidin-5-ylamino)phenol. This compound is then reacted with 4-(2-chloroacetyl)phenyl isocyanate to form 2-[3-(2-chloroacetyl)phenyl]-7-(2-bromo-4-chloro-6-methylpyrimidin-5-ylamino)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate.

Scientific Research Applications

2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against several cancer cell lines, including breast, lung, and colon cancer. It also has potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models of arthritis.

properties

Product Name

2-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

[2-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate

InChI

InChI=1S/C23H22N4O4S/c1-4-18(28)27-16-12-8-6-10-14(16)20-21(24-23(32-3)26-25-20)31-22(27)15-11-7-9-13-17(15)30-19(29)5-2/h6-13,22H,4-5H2,1-3H3

InChI Key

SOYUOSPOLVZNNL-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=C4OC(=O)CC

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=C4OC(=O)CC

Origin of Product

United States

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